molecular formula C13H18O4S B4951815 1-Benzylsulfonyl-3-prop-2-enoxypropan-2-ol

1-Benzylsulfonyl-3-prop-2-enoxypropan-2-ol

Cat. No.: B4951815
M. Wt: 270.35 g/mol
InChI Key: PFJKOEAIUHJYOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzylsulfonyl-3-prop-2-enoxypropan-2-ol is an organic compound with a unique structure that includes a benzylsulfonyl group, an allyloxy group, and a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzylsulfonyl-3-prop-2-enoxypropan-2-ol typically involves the reaction of benzylsulfonyl chloride with an appropriate allyloxypropanol derivative under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Benzylsulfonyl-3-prop-2-enoxypropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The allyloxy group can be reduced to form the corresponding alcohol.

    Substitution: The benzylsulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzylsulfonyl derivatives.

Scientific Research Applications

1-Benzylsulfonyl-3-prop-2-enoxypropan-2-ol has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may have potential biological activities and can be used in the development of pharmaceuticals.

    Medicine: It can be explored for its potential therapeutic properties.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzylsulfonyl-3-prop-2-enoxypropan-2-ol involves its interaction with specific molecular targets. The benzylsulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The allyloxy group can undergo various transformations, contributing to the compound’s reactivity. The propanol backbone provides stability and solubility to the molecule.

Comparison with Similar Compounds

Similar Compounds

    1-Benzylsulfonyl-3-isopropoxy-2-propanol: Similar structure but with an isopropoxy group instead of an allyloxy group.

    3-Benzyloxy-1-propanol: Similar backbone but with a benzyloxy group instead of a benzylsulfonyl group.

Properties

IUPAC Name

1-benzylsulfonyl-3-prop-2-enoxypropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4S/c1-2-8-17-9-13(14)11-18(15,16)10-12-6-4-3-5-7-12/h2-7,13-14H,1,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFJKOEAIUHJYOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCC(CS(=O)(=O)CC1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.